molecular formula C23H25N5O4 B10980396 1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10980396
M. Wt: 435.5 g/mol
InChI Key: LIQQQGVONOYABE-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the 4-methoxyphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride is reacted with the triazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Coupling of the triazole and pyrrolidine rings: This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond between the two rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used under controlled temperature conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel polymers or materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins or nucleic acids.

    Industry: Potential use as a catalyst or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-propanone: A simpler compound with a similar aromatic structure but lacking the triazole and pyrrolidine rings.

    4-methoxyphenethylamine: Another compound with a similar aromatic structure but different functional groups and overall structure.

Uniqueness

1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of aromatic, triazole, and pyrrolidine structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N5O4/c1-31-18-8-3-15(4-9-18)5-12-20-24-23(27-26-20)25-22(30)16-13-21(29)28(14-16)17-6-10-19(32-2)11-7-17/h3-4,6-11,16H,5,12-14H2,1-2H3,(H2,24,25,26,27,30)

InChI Key

LIQQQGVONOYABE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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